molecular formula C19H23N5O2 B2950682 N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide CAS No. 1798415-73-2

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide

Cat. No.: B2950682
CAS No.: 1798415-73-2
M. Wt: 353.426
InChI Key: FGHRVHFUIRQKIT-CMDGGOBGSA-N
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Description

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a cinnamamide moiety linked to a pyrimidine ring, which is further substituted with dimethylamino and morpholino groups. These structural elements contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the dimethylamino and morpholino substituents. The final step involves the coupling of the pyrimidine derivative with cinnamic acid or its derivatives under appropriate reaction conditions.

For instance, the pyrimidine ring can be synthesized through a condensation reaction involving suitable precursors such as 2-chloro-4,6-dimethoxypyrimidine and morpholine. The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine. The final coupling with cinnamic acid can be achieved using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired cinnamamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or morpholino groups using suitable nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-(dimethylamino)-2-morpholinopyrimidin-5-yl)cinnamamide is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-N-[4-(dimethylamino)-2-morpholin-4-ylpyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-23(2)18-16(14-20-19(22-18)24-10-12-26-13-11-24)21-17(25)9-8-15-6-4-3-5-7-15/h3-9,14H,10-13H2,1-2H3,(H,21,25)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHRVHFUIRQKIT-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C=CC2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC=C1NC(=O)/C=C/C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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